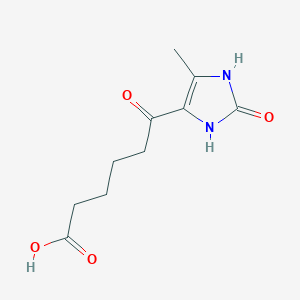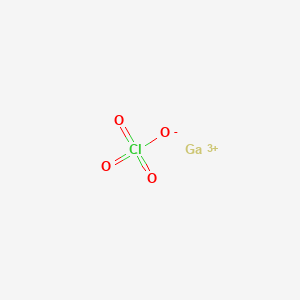
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate works by inhibiting the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
The advantages of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its potent inhibitory effects on acetylcholinesterase and its ability to increase the levels of acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
The limitations of using this compound in lab experiments include its complex synthesis method and the potential for off-target effects on other enzymes and neurotransmitters in the brain.
将来の方向性
There are several future directions for the use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research. These include:
1. Further studies on its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential off-target effects on other enzymes and neurotransmitters in the brain.
4. Studies on its potential as a tool for studying the role of acetylcholine in the brain.
5. Studies on its potential as a tool for improving cognitive function and memory in animal models.
Conclusion:
This compound is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research for its potential as a treatment for various neurological disorders. Its inhibitory effects on acetylcholinesterase have led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of these disorders. Further studies are needed to fully explore its potential as a treatment and as a tool for studying the brain.
合成法
The synthesis of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a complex process that involves several steps. The first step involves the reaction of 2-(2-propoxyphenylcarbamoyloxy)ethyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This results in the formation of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The next step involves the reaction of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The final step involves the reaction of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with oxalic acid in the presence of a solvent such as ethanol. This results in the formation of this compound.
科学的研究の応用
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate has been widely used in scientific research for its potent inhibitory effects on acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many important functions in the brain, including memory, learning, and cognition.
The use of this compound in scientific research has led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
特性
CAS番号 |
106585-86-8 |
|---|---|
分子式 |
C38H58N4O12 |
分子量 |
336.4 g/mol |
IUPAC名 |
(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21) |
InChIキー |
HWZMSQSFHJGICY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC |
正規SMILES |
CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-] |
同義語 |
BK 141 BK-141 N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




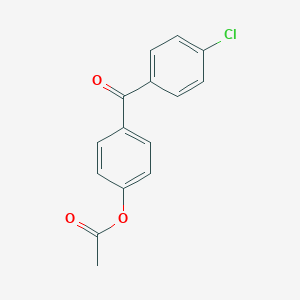
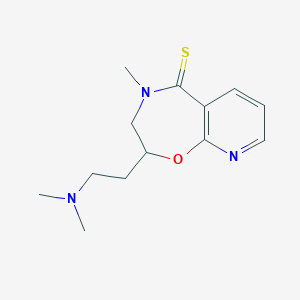


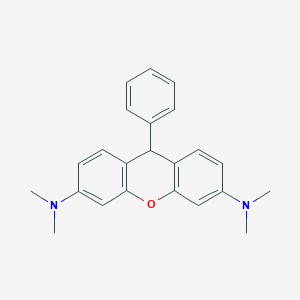

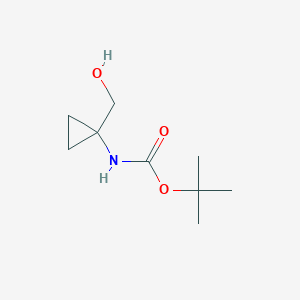
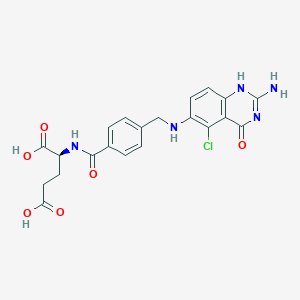

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
